![molecular formula C15H8N4 B8047603 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B8047603.png)
2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile is a heterocyclic compound characterized by the presence of both benzimidazole and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile typically involves the condensation of 4-cyanobenzaldehyde with o-phenylenediamine under acidic conditions, followed by cyclization and subsequent nitrile formation. The reaction is often carried out in solvents such as ethanol or acetic acid, with the use of catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines, which can further participate in a variety of chemical transformations.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Primary amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds
Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation. It also shows promise in the development of antimicrobial agents, given its structural similarity to known bioactive molecules.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Mechanism of Action
The biological activity of 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile is primarily attributed to its ability to intercalate with DNA, disrupting the replication process and leading to cell death. It can also inhibit specific enzymes involved in cell cycle regulation, further contributing to its anticancer properties. The nitrile group plays a crucial role in binding to the active sites of enzymes, enhancing the compound’s efficacy.
Comparison with Similar Compounds
2-Phenyl-1H-benzo[d]imidazole: Lacks the nitrile group, resulting in different reactivity and biological activity.
4-Cyanophenyl-1H-benzo[d]imidazole: Similar structure but with variations in the position of the nitrile group, affecting its chemical properties.
Uniqueness: 2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile stands out due to the presence of both the benzimidazole and nitrile groups, which confer unique reactivity and biological activity
This detailed overview highlights the importance and versatility of this compound in scientific research and industrial applications
Properties
IUPAC Name |
2-(4-cyanophenyl)-3H-benzimidazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8N4/c16-8-10-1-4-12(5-2-10)15-18-13-6-3-11(9-17)7-14(13)19-15/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLJKTGFGYSDIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC3=C(N2)C=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
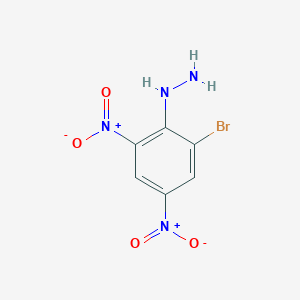
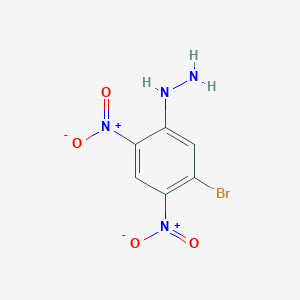


![3-[(Pentafluoroethyl)thio]-propanoic acid](/img/structure/B8047545.png)
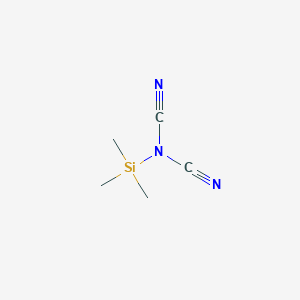
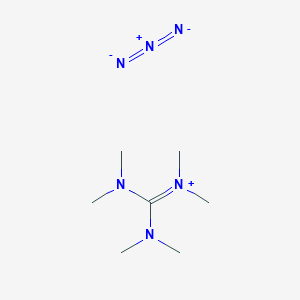

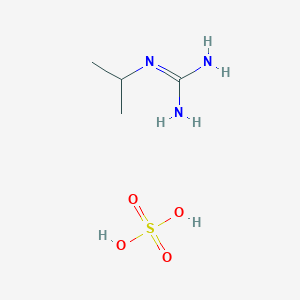
![5-Methyl-4-phenyl-2-[4-(trifluoromethyl)phenyl]thiazole](/img/structure/B8047583.png)
![5-Methyl-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B8047592.png)
![Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate](/img/structure/B8047611.png)

![sodium;(2R)-2-[(1R)-1,2-dihydroxyethyl]-3-hydroxy-2H-furan-3-ide-4,5-dione;hydrate](/img/structure/B8047620.png)
